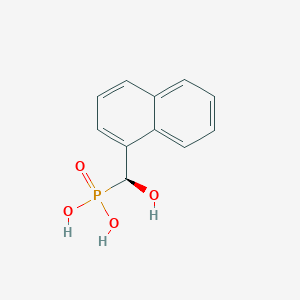

Hydroxy(1-naphthyl)methylphosphonic acid

Description

Properties

Molecular Formula |

C11H11O4P |

|---|---|

Molecular Weight |

238.18 g/mol |

IUPAC Name |

[(S)-hydroxy(naphthalen-1-yl)methyl]phosphonic acid |

InChI |

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12H,(H2,13,14,15)/t11-/m0/s1 |

InChI Key |

AXIBZLYWMBUYRV-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](O)P(=O)(O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxy 1 Naphthyl Methylphosphonic Acid and Analogues

Direct Synthesis Approaches to Hydroxy(1-naphthyl)methylphosphonic Acid

Direct synthesis focuses on the formation of the α-hydroxyphosphonate structure in a single key step, primarily through the creation of a carbon-phosphorus bond.

Pudovik Reaction Modifications for α-Hydroxyphosphonates

The Pudovik reaction is a cornerstone in the synthesis of α-hydroxyphosphonates, involving the addition of a dialkyl phosphite (B83602) to a carbonyl compound. nih.govnih.gov This reaction has been extensively modified to improve yields, shorten reaction times, and employ more environmentally friendly conditions. The fundamental mechanism involves the nucleophilic attack of the phosphorus center on the carbonyl carbon. nih.gov This process can be catalyzed by either a base, which deprotonates the dialkyl phosphite to form a more potent nucleophile, or an acid, which protonates the carbonyl group to increase its electrophilicity. nih.govmdpi.com

A variety of catalysts have been successfully employed for this transformation. For instance, the reaction can be catalyzed by bases such as triethylamine (B128534) or potassium phosphate (B84403). mdpi.comglobethesis.com The use of 5 mol% potassium phosphate is noted for its low cost, short reaction times, and straightforward extraction-based work-up. mdpi.com Other effective base catalysts include barium hydroxide. nih.gov The versatility of the Pudovik reaction makes it a practical and widely used method for preparing α-hydroxyphosphonate esters, which are the direct precursors to the target phosphonic acid. nih.gov

Table 1: Selected Catalysts and Conditions for the Pudovik Reaction

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Potassium Phosphate (5 mol%) | Aldehydes, Dialkyl Phosphites | Not specified | High | mdpi.com |

| Barium Hydroxide (10 mol%) | Aldehydes, Dialkyl Phosphites | Not specified | Not specified | nih.gov |

| Triethylamine | Benzo[b]thiophene-2-carboxaldehydes, Diethyl Phosphite | Dichloromethane, 26 °C | Not specified | nih.gov |

| Choline (B1196258) Hydroxide (10 mol%) | Aldehydes, Diethyl Phosphite | Not specified | Good | nih.gov |

Hydrophosphonylation of Naphthalene-derived Aldehydes

Hydrophosphonylation refers to the addition of an H-P bond across a carbon-oxygen double bond, a reaction synonymous with the Pudovik reaction when applied to aldehydes or ketones. wikipedia.org For the synthesis of this compound, the specific substrate is 1-naphthaldehyde (B104281). The reaction with a dialkyl phosphite, such as diethyl phosphite, yields the corresponding diethyl [hydroxy(1-naphthyl)methyl]phosphonate.

Research into efficient catalysts has shown that certain heteropolyacids are highly effective. For example, H6P2W18O62•14H2O has been used as a catalyst for the hydrophosphonylation of various aldehydes under solvent-free conditions at room temperature. scispace.com A key finding was that only 1 mol% of the catalyst is sufficient to achieve high yields in a short time frame. scispace.com The proposed mechanism suggests that the acid catalyst protonates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the phosphite. scispace.com This method represents an efficient and environmentally conscious approach to synthesizing the phosphonate (B1237965) ester precursor.

Table 2: Hydrophosphonylation of Benzaldehyde with Diethyl Phosphite using H6P2W18O62•14H2O Catalyst

| Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|

| 0 | 12 | 0 |

| 0.1 | Not specified | 25 |

| 0.5 | Not specified | 30 |

| 1.0 | Not specified | 97 |

| 3.0 | Not specified | 96 |

| 5.0 | Not specified | 96 |

(Data adapted from a model reaction with benzaldehyde, considered representative for aromatic aldehydes like naphthaldehyde. scispace.com)

Catalytic Hydrogenation Routes to α-Hydroxyphosphonic Acid Derivatives

Catalytic hydrogenation is a common method for reducing various functional groups. However, its application for the direct synthesis of α-hydroxyphosphonic acids from naphthalene-derived precursors is not a standard or well-documented route in the reviewed literature. Typically, catalytic hydrogenation of naphthalene (B1677914) compounds, for instance using a Raney nickel-aluminum alloy, leads to the reduction of the aromatic ring system to form tetralin derivatives, rather than the formation of a phosphonic acid group. google.com The available research primarily focuses on the Pudovik reaction and subsequent hydrolysis as the main pathway to α-hydroxyphosphonic acids.

Indirect Synthetic Pathways via Precursors

Indirect pathways involve the synthesis of a stable precursor, typically a phosphonate ester, which is then converted to the final phosphonic acid in a subsequent step.

Hydrolysis of Phosphonate Esters

The conversion of dialkyl α-hydroxyphosphonates, the products of the Pudovik reaction, into α-hydroxyphosphonic acids is a critical final step. nih.govresearchgate.netnih.gov This transformation is most commonly achieved through acidic hydrolysis. nih.govnih.gov A prevalent method involves refluxing the phosphonate ester with an excess of a strong acid, such as concentrated hydrochloric acid, for an extended period, often ranging from 6 to 24 hours. mdpi.comnih.gov In some procedures, a co-solvent like dioxane is added to the aqueous acid solution. nih.gov

Alternative methods for cleaving the ester groups have also been developed. The reaction of the phosphonate ester with trimethylsilyl (B98337) halides, such as trimethylsilyl bromide or trimethylsilyl chloride, provides another route to the desired phosphonic acid, typically carried out at ambient temperature in a solvent like acetonitrile (B52724). mdpi.com Furthermore, trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the hydrolysis of a range of phosphonate esters to their corresponding phosphonic acids. organic-chemistry.org

Table 3: Methods for Hydrolysis of Phosphonate Esters to Phosphonic Acids

| Reagent(s) | Conditions | Reaction Time | Reference |

|---|---|---|---|

| Hydrochloric Acid (excess) | Reflux | 6-24 h | mdpi.comnih.gov |

| Hydrochloric Acid (6M) / Dioxane | Not specified | Not specified | nih.gov |

| Trimethylsilyl Bromide (TMS-Br) | Ambient Temperature | 2-18 h | mdpi.com |

| Trimethylsilyl Chloride (TMS-Cl) | Ambient Temperature | 2-18 h | mdpi.com |

Lewis Acid-Mediated Cleavage Reactions in α-Hydroxyphosphonate Synthesis

Lewis acids play a significant role in the synthesis of α-hydroxyphosphonates, primarily as catalysts for the carbon-phosphorus bond-forming Pudovik reaction rather than for the subsequent ester cleavage. mdpi.com Lewis acids, such as iron(III) chloride (FeCl₃) or copper(II) triflate (Cu(OTf)₂), function by activating the carbonyl group of the aldehyde, which enhances its electrophilicity and facilitates the nucleophilic attack by the phosphite. mdpi.com This catalytic approach is particularly useful for the hydrophosphonylation of both aldehydes and ketones. mdpi.com While Lewis acids are crucial for the formation of the α-hydroxyphosphonate ester intermediate, their use in the direct cleavage of the phosphonate ester to the final phosphonic acid is not the commonly reported method. The conversion to the acid is predominantly achieved through the hydrolytic methods described previously.

Enantioselective Synthesis of Chiral this compound Derivatives

The biological activity of α-hydroxyphosphonates is often dependent on the absolute configuration at the α-carbon. rsc.org Consequently, the development of enantioselective synthetic methods is of paramount importance.

Chiral Metal-Ligand Mediated Hydrophosphonylation

The catalytic asymmetric hydrophosphonylation of aldehydes, also known as the Pudovik reaction, is a powerful method for constructing the C-P bond and establishing a chiral center in a single step. rsc.orgresearchgate.net This reaction involves the addition of a dialkyl phosphite to an aldehyde, such as 1-naphthaldehyde, mediated by a chiral catalyst. A variety of chiral metal-ligand complexes have been successfully employed to induce high enantioselectivity. core.ac.ukrsc.org

Organocatalytic approaches have also emerged as a potent alternative. For instance, squaramide-based catalysts have been shown to effectively catalyze the hydrophosphonylation of a broad range of aldehydes with diphenyl phosphite, yielding α-hydroxyphosphonates in high yields and enantioselectivities. core.ac.ukrsc.org These reactions proceed smoothly under mild conditions. core.ac.ukrsc.org

Below is a table summarizing representative results for the enantioselective hydrophosphonylation of aldehydes.

| Aldehyde | Catalyst/Ligand System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Benzaldehyde | Squaramide Catalyst | CH3CN | -38 | 95 | 94 |

| 4-Nitrobenzaldehyde | Squaramide Catalyst | CH3CN | -38 | 98 | 96 |

| 2-Naphthaldehyde | Squaramide Catalyst | CH3CN | -38 | 96 | 95 |

| Cinnamaldehyde | Squaramide Catalyst | CH3CN | -38 | 94 | 93 |

Data compiled from studies on organocatalytic hydrophosphonylation reactions, demonstrating typical outcomes for aromatic aldehydes. core.ac.uk

Asymmetric Dihydroxylation Approaches

An alternative strategy for synthesizing chiral α-hydroxyphosphonate derivatives involves the Sharpless Asymmetric Dihydroxylation (SAD) of vinylphosphonates. nih.govwikipedia.org This method introduces two adjacent hydroxyl groups across a double bond with a high degree of stereocontrol. The synthesis of a chiral derivative of this compound via this route would entail a two-step process:

Synthesis of Diethyl (1-naphthyl)vinylphosphonate : This precursor can be synthesized through various methods, such as the coupling of an appropriate vinyl bromide with a phosphite.

Sharpless Asymmetric Dihydroxylation : The vinylphosphonate (B8674324) is then treated with a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand (e.g., (DHQD)2PHAL in AD-mix-β or (DHQ)2PHAL in AD-mix-α) and a stoichiometric reoxidant. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic intermediate which is then hydrolyzed to yield the vicinal diol. wikipedia.org The choice of the chiral ligand dictates which face of the alkene is hydroxylated, allowing for predictable synthesis of the desired enantiomer. wikipedia.org This powerful reaction has been applied to a wide variety of alkenes, providing access to chiral diols that are valuable synthetic intermediates. encyclopedia.pub

Kinetic Resolution Strategies for α-Hydroxyphosphonates

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. tudelft.nl This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Enzymatic methods are highly effective for the kinetic resolution of racemic α-hydroxyphosphonates. nih.gov Lipases, such as Lipase B from Candida antarctica (CALB), are commonly used to catalyze the enantioselective acylation of the hydroxyl group. rsc.org In a typical procedure, the racemic α-hydroxyphosphonate is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme selectively acylates one enantiomer (e.g., the S-enantiomer) at a much faster rate, leaving the unreacted R-enantiomer in high enantiomeric excess. rsc.org This allows for the separation of both the acylated product and the remaining unreacted alcohol, both in enantiopure forms. rsc.org

Chemical Kinetic Resolution: Besides enzymatic approaches, chemical resolving agents can also be employed. A practical method involves the stereoselective esterification of racemic α-hydroxyphosphonates with a chiral anhydride (B1165640), such as (+)-dibenzoyl-L-tartaric anhydride, in the presence of a Lewis acid catalyst like bismuth triflate. nih.gov This reaction produces a mixture of diastereomeric esters that can be readily separated by standard chromatographic techniques. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the α-hydroxyphosphonate. nih.gov

The following table presents a comparison of kinetic resolution strategies.

| Resolution Method | Chiral Agent | Substrate | Outcome |

| Enzymatic Acylation | Candida antarctica Lipase B (CALB) | Racemic α-hydroxyphosphonates | S-acetate (>99% ee) and R-alcohol (~50% yield, >99% ee) |

| Chemical Esterification | (+)-Dibenzoyl-L-tartaric anhydride / Bi(OTf)3 | Racemic diethyl 1-hydroxy-1-phenylmethylphosphonate | Separable diastereomeric esters, leading to (R)- and (S)-alcohols |

Data derived from studies on enzymatic and chemical resolution of α-hydroxyphosphonates. rsc.orgnih.gov

One-Pot Synthetic Procedures for this compound Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The most direct and widely used one-pot method for preparing α-hydroxyphosphonates, including the this compound scaffold, is the Pudovik reaction. mdpi.comnih.gov This reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.govmdpi.com

The procedure can be performed by simply mixing 1-naphthaldehyde and a suitable dialkyl phosphite (e.g., diethyl phosphite) in the presence of a catalyst. A variety of catalysts can be employed, ranging from simple bases to more complex systems. Green chemistry principles have driven the development of solvent-free and milder catalytic conditions. acgpubs.org For example, grinding the neat reactants with a catalytic amount of piperazine (B1678402) has been shown to be a rapid and high-yielding method for producing α-hydroxyphosphonates. acgpubs.org

The table below summarizes various catalytic systems used for the one-pot synthesis of α-hydroxyphosphonates.

| Catalyst | Aldehyde Substrate | Conditions | Yield (%) | Reference |

| Triethylamine | Substituted Benzaldehydes | Acetone, reflux | High | nih.gov |

| Piperazine | Aromatic Aldehydes | Grinding, room temp. | 90-98 | acgpubs.org |

| Eco-MgZnOx | Benzaldehyde | 50 °C, solventless | 82 | nih.gov |

| Potassium Carbonate | Aromatic Aldehydes | Grinding, room temp. | High | acgpubs.org |

Multi-component reactions (MCRs) represent another advanced one-pot strategy. researchgate.net For instance, an α-hydroxyphosphonate generated in situ from an aldehyde and a dialkyl phosphite can be trapped by a third component, such as an isocyanate, to produce α-carbamoyloxyphosphonates in a single step. mdpi.comresearchgate.net

Derivatization Strategies of this compound

This compound and its esters are versatile intermediates that can be converted into a wide array of other functionalized phosphonates. dntb.gov.uanih.gov Key derivatization strategies focus on the reactivity of the hydroxyl group and the phosphonate esters. mdpi.comresearchgate.net

O-Alkylation and O-Acylation : The hydroxyl group can be readily converted to an ether or ester. nih.govmdpi.com O-acylation can be achieved using reagents like acetic anhydride or by reaction with isocyanates to form carbamates. nih.govmdpi.com

Oxidation : The secondary alcohol functionality can be oxidized to a ketone, yielding the corresponding α-ketophosphonate. nih.govmdpi.com

Nucleophilic Substitution : The hydroxyl group can be replaced by other nucleophiles. A significant transformation is its conversion to an amino group to synthesize α-aminophosphonates, which can be accomplished by reacting the α-hydroxyphosphonate with primary or secondary amines. nih.govmdpi.com

Hydrolysis and Esterification : The phosphonic ester groups can be hydrolyzed under acidic or basic conditions to yield the final this compound. nih.govnih.gov Conversely, the phosphonic acid can be selectively esterified to form mono- or diesters using reagents like triethyl orthoacetate, with the outcome often controlled by temperature. nih.govresearchgate.net

Rearrangement : Under basic conditions, α-hydroxyphosphonates can undergo rearrangement to form phosphate esters. nih.govmdpi.com

These derivatization reactions significantly expand the chemical space accessible from the core this compound scaffold, enabling the synthesis of compounds with diverse structures and potential applications. mdpi.com

Acylation of Hydroxyl Functionality in α-Hydroxyphosphonates

The hydroxyl group of α-hydroxyphosphonates, including this compound, is a key site for chemical modification through acylation, yielding α-acyloxyphosphonates. mdpi.comresearchgate.net This transformation is accomplished through several synthetic protocols, utilizing reagents such as acyl chlorides, carboxylic acids, and isocyanates. nih.govnih.gov

One efficient method involves the reaction of the α-hydroxyphosphonate with an acyl chloride. This approach can often proceed without the need for a catalyst, particularly for hindered hydroxyl groups. nih.gov For instance, diethyl α-hydroxy-arylmethylphosphonates can be acylated using various acyl chlorides, with reaction conditions tailored to the reactivity of the specific phosphonate ester. nih.gov

Alternatively, carboxylic acids can serve as acylating agents in the presence of a coupling reagent like N,N′-dicyclohexylcarbodiimide (DCC) and a base such as 4-dimethyl-aminopyridine (DMAP). mdpi.comnih.gov Another established method for acylation with carboxylic acids is the Mitsunobu reaction, which typically employs reagents like 4,4′-azopyridine and triphenylphosphine. nih.gov This reaction generally requires elevated temperatures (e.g., 80 °C) and reaction times ranging from 9 to 24 hours to achieve good yields. nih.gov

Furthermore, the reaction of α-hydroxyphosphonates with isocyanates provides a direct route to α-carbamoyloxyphosphonates. nih.gov These varied acylation techniques allow for the introduction of a wide array of functional groups, enabling the systematic modification of the parent compound's properties.

| Acylating Agent | Reagents/Conditions | Product Type | Typical Yields | Reference |

|---|---|---|---|---|

| Acyl Chlorides | No catalyst required, conditions vary based on substrate reactivity. | α-Acyloxyphosphonate | 45-87% | nih.gov |

| Carboxylic Acids | DCC, DMAP | α-Acyloxyphosphonate | Not specified | mdpi.comnih.gov |

| Carboxylic Acids | Mitsunobu Reaction (4,4′-azopyridine, triphenylphosphine, 80 °C) | α-Acyloxyphosphonate | 65-88% | nih.gov |

| Isocyanates | Direct reaction with α-hydroxyphosphonate. | α-Carbamoyloxyphosphonate | Not specified | nih.gov |

Introduction of Halogen, Amino, and Alkyl Moieties

The α-carbon of hydroxyphosphonates is a versatile position for introducing a range of functional groups, including halogens, and amino and alkyl moieties, through nucleophilic substitution reactions. mdpi.com This allows for significant structural diversification starting from the parent this compound scaffold.

The conversion of the hydroxyl group to a halogen atom is a key transformation. mdpi.comresearchgate.netnih.gov This substitution reaction opens pathways to a variety of other derivatives. For example, α-halophosphonates can serve as precursors for further functionalization.

Similarly, α-aminophosphonates can be synthesized directly from α-hydroxyphosphonates. mdpi.comresearchgate.netnih.gov One effective method involves the reaction of the hydroxyphosphonate with a primary or secondary amine. mdpi.com This nucleophilic substitution can be facilitated by microwave irradiation in the presence of a solid support like alumina (B75360) (Al₂O₃), often leading to complete conversion in a matter of minutes. mdpi.com The Kabachnik-Fields reaction, a three-component condensation of an oxo compound, an amine, and a dialkyl phosphite, is a more common route to α-aminophosphonates but synthesis via substitution of α-hydroxyphosphonates provides an alternative pathway. mdpi.comfrontiersin.org

The introduction of alkyl groups at the α-carbon can also be achieved through nucleophilic substitution, further expanding the range of accessible analogues. mdpi.com

| Functional Group Introduced | Methodology | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Halogen | Nucleophilic Substitution | Halogenating agents (e.g., thionyl chloride, phosphorus halides) | α-Halophosphonate | mdpi.comnih.gov |

| Amino | Nucleophilic Substitution | Primary or secondary amines, Al₂O₃, microwave irradiation | α-Aminophosphonate | mdpi.com |

| Alkyl | Nucleophilic Substitution | Alkylating agents | α-Alkylphosphonate | mdpi.com |

Protection Group Chemistry for Hydroxyl and Phosphonic Acid Groups

In the multistep synthesis of complex analogues of this compound, the selective protection and deprotection of the hydroxyl and phosphonic acid groups are crucial. organic-chemistry.orgwikipedia.org Protecting groups are used to temporarily block these reactive sites to prevent unwanted side reactions during subsequent synthetic steps. organic-chemistry.orgwikipedia.org

Protection of the Hydroxyl Group: The hydroxyl group can be protected using various standard alcohol-protecting groups. Silyl ethers are one such option. nih.gov Other common protecting groups for alcohols include ethers like methoxymethyl (MOM) ether, methoxyethoxymethyl (MEM) ether, and tetrahydropyranyl (THP) ether, which can be removed under specific acidic conditions. wikipedia.org The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its selective removal. organic-chemistry.org

Protection of the Phosphonic Acid Group: The phosphonic acid moiety is most commonly protected as a phosphonate ester. Dialkyl esters, such as dimethyl or diethyl phosphonates, are frequently used intermediates in the synthesis of the target acid. mdpi.comdntb.gov.ua Dibenzyl phosphonates are also employed, offering the advantage of removal via catalytic hydrogenolysis. nih.gov These ester groups are generally stable but can be cleaved under specific conditions to liberate the free phosphonic acid.

The deprotection of these phosphonate esters is a critical final step. Two primary methods are widely used:

Acidic Hydrolysis: Refluxing the phosphonate ester with a concentrated strong acid, typically hydrochloric acid (HCl), effectively cleaves the ester bonds to yield the phosphonic acid. nih.gov

McKenna Procedure: This is a two-step, non-aqueous method that is particularly effective for dealkylation. nih.gov It involves reacting the dialkyl phosphonate with bromotrimethylsilane (B50905) (TMSBr) to form a bis(trimethylsilyl) phosphonate intermediate, followed by methanolysis to give the final phosphonic acid. mdpi.comnih.gov

| Functional Group | Protecting Group | Common Deprotection Conditions | Reference |

|---|---|---|---|

| Hydroxyl | Silyl Ethers (e.g., TMS, TBDMS) | Fluoride ion sources (e.g., TBAF) or acid. | nih.gov |

| Ethers (e.g., MOM, THP) | Acidic conditions (e.g., HCl, p-TsOH). | wikipedia.org | |

| Phosphonic Acid (as Phosphonate Ester) | Dialkyl Esters (e.g., Methyl, Ethyl) | Concentrated HCl, reflux. | nih.gov |

| Dialkyl Esters (e.g., Methyl, Ethyl) | McKenna Procedure: 1) TMSBr, 2) Methanol. | mdpi.comnih.gov | |

| Dibenzyl Esters | Catalytic Hydrogenolysis (H₂, Pd/C). | nih.gov |

Structural Elucidation and Spectroscopic Characterization of Hydroxy 1 Naphthyl Methylphosphonic Acid

Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of hydroxy(1-naphthyl)methylphosphonic acid, with each technique providing unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthyl, methine, hydroxyl, and phosphonic acid protons. The seven protons of the naphthalene (B1677914) ring are anticipated to resonate in the aromatic region, typically between δ 7.3 and 8.8 ppm. researchgate.netlibretexts.org The precise shifts and coupling patterns would be complex due to the substituent on the C1 position. The single proton on the carbon adjacent to the hydroxyl and phosphonic acid groups (the methine proton) would likely appear as a doublet due to coupling with the phosphorus atom. The chemical shifts for the hydroxyl and the two acidic protons of the phosphonic acid group are variable and depend on the solvent and concentration; they would likely appear as broad singlets.

¹³C NMR: The carbon spectrum would display 11 distinct signals. The ten carbons of the naphthalene ring typically appear in the δ 125-135 ppm range. chemicalbook.comspectrabase.com The carbon atom at the point of substitution (C1) and the adjacent quaternary carbon (C9) would have unique chemical shifts influenced by the methylphosphonic acid group. The methine carbon, bonded to both the hydroxyl group and the phosphorus atom, would show a characteristic chemical shift and a significant coupling constant (¹JC-P).

³¹P NMR: Phosphorus-31 NMR is highly specific for the phosphorus environment. Phosphonic acids generally exhibit a single resonance in a broad chemical shift range. wikipedia.org For compounds with a tetrahedral phosphorus center, such as alkylphosphonic acids, signals often appear in the 0 to +30 ppm range when referenced to 85% phosphoric acid. acs.org The exact chemical shift is sensitive to pH, solvent, and substitution. researchgate.netnih.gov

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Naphthyl) | 7.3 - 8.8 | Complex multiplet structures expected. |

| Methine (CH-OH) | Variable | Expected to be a doublet due to C-P coupling. | |

| Hydroxyl & P-OH | Variable | Often broad signals, position is solvent-dependent. | |

| ¹³C | Aromatic (Naphthyl) | 125 - 135 | 10 distinct signals. |

| Methine (C-OH) | Variable | Will show splitting due to C-P coupling. |

| ³¹P | Phosphonic Acid | 0 - 30 | Single resonance, referenced to H₃PO₄. |

Infrared (IR) spectroscopy identifies the functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, phosphonic acid, and naphthalene moieties. msu.edu A very broad band is anticipated in the 2550-2700 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded phosphonic acid group. msu.edu The P=O double bond stretch typically gives rise to a strong absorption band between 1100 and 1260 cm⁻¹. acs.orgresearchgate.net Vibrations corresponding to the P-OH single bonds are expected in the 918-1050 cm⁻¹ range. acs.orgnih.gov The naphthalene group would be identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching absorptions in the 1400-1600 cm⁻¹ region. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch (Naphthyl) |

| 2550 - 2700 | Broad, Strong | O-H Stretch (Phosphonic Acid) |

| 1400 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch (Naphthyl) |

| 1100 - 1260 | Strong | P=O Stretch |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. wikipedia.org For this compound (molar mass: 238.18 g/mol ), electron ionization (EI) or electrospray ionization (ESI) could be employed. chemspider.com A key application would be the accurate mass measurement to confirm the elemental formula C₁₁H₁₁O₄P.

In fragmentation analysis, particularly using tandem mass spectrometry (MS/MS), phosphonic acids often exhibit characteristic neutral losses. A common fragmentation pathway for phosphorylated or phosphonated molecules is the loss of phosphoric acid (H₃PO₄, 98 Da) or related species, which can be a dominant feature in the spectrum. researchgate.netnih.gov Other expected fragments would correspond to the stable naphthylmethyl cation or further cleavages of the phosphonic acid group. acs.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of structure by mapping electron density to determine the precise spatial arrangement of atoms in a crystal lattice.

The crystal structure of this compound has been determined as part of a complex with a signaling protein (PDB ID: 1O4G). pdbj.orgweizmann.ac.il This analysis provides critical details about the molecule's three-dimensional structure. The compound possesses a chiral center at the carbon atom bearing the hydroxyl and phosphonate (B1237965) groups. The structure deposited in the Protein Data Bank corresponds to a specific enantiomer, allowing for the determination of its absolute configuration. chemspider.com The diffraction data, collected at a resolution of 1.55 Å, reveals the precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule within the protein's binding site. weizmann.ac.il

Table 3: Representative Crystallographic Data (from PDB entry 1O4G)

| Parameter | Value |

|---|---|

| PDB ID | 1O4G |

| Resolution | 1.55 Å |

| Space Group | P 2₁ 2₁ 2₁ |

| Ligand ID | I59 |

Note: The data pertains to the ligand as observed in a protein-ligand complex.

In the solid state, phosphonic acids are known to form extensive networks of intermolecular hydrogen bonds, which dictate their crystal packing. chemicalbook.com The phosphonic acid group, with two acidic protons (donors) and a phosphoryl oxygen (acceptor), is an excellent hydrogen-bonding moiety. These groups can self-assemble into various motifs, including chains, ladders, and two-dimensional sheets. science-and-fun.de

Within the context of the 1O4G protein structure, the this compound ligand forms several key hydrogen bonds with amino acid residues in the binding pocket. The oxygen atoms of the phosphonate group act as hydrogen bond acceptors, while the hydroxyl group can act as both a donor and an acceptor. These directed interactions are crucial for the molecule's recognition and binding affinity. While this does not represent the crystal packing of the pure compound, it demonstrates the strong propensity of its functional groups to engage in specific and stable hydrogen-bonding interactions.

Diastereomer Structural Differentiation

The presence of a stereocenter at the carbon atom bearing the hydroxyl and phosphonic acid groups in this compound gives rise to the potential for stereoisomerism. When this compound is synthesized or derivatized in a way that introduces a second chiral center, a pair of diastereomers can be formed. The structural differentiation of these diastereomers is crucial for understanding their chemical and biological properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose.

In the case of α-hydroxyphosphonates, the differentiation of diastereomers is often achieved by derivatizing the hydroxyl group with a chiral reagent, such as a chiral carboxylic acid, to form diastereomeric esters. These diastereomers, having different physical properties, will exhibit distinct signals in their NMR spectra.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments in each diastereomer. This results in separate signals for these protons. For the diethyl ester, the most diagnostic proton is the methine proton (CH-OH). In a racemic mixture of the ester, this proton appears as a doublet. Upon formation of diastereomers, two distinct doublets would be expected, one for each diastereomer.

A study on diethyl hydroxy(1-naphthyl)methylphosphonate reported the following ¹H NMR data (in CDCl₃, 400 MHz), which represents the racemic mixture. The differentiation of diastereomers would lead to a splitting of these signals. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyl-H | 8.09-8.07 | d | 8.3 |

| Naphthyl-H | 7.90-7.81 | m | |

| Naphthyl-H | 7.54-7.46 | m | |

| CH-P | 5.88-5.85 | d | 11.5 |

| OCH₂CH₃ | 4.08-3.73 | m | |

| OCH₂CH₃ | 1.22-1.18 | t |

Note: This data is for the diethyl ester, a close analogue of the parent acid.

³¹P NMR Spectroscopy:

³¹P NMR spectroscopy is particularly sensitive to the stereochemical environment around the phosphorus atom. In a mixture of diastereomers of a phosphonic acid derivative, it is common to observe two distinct signals in the ³¹P NMR spectrum, one for each diastereomer. The difference in chemical shifts (Δδ) between these signals can be influenced by the nature of the chiral auxiliary used and the solvent. For many α-hydroxyphosphonates, the separation of ³¹P NMR signals for diastereomers is a clear indication of their presence and can be used to determine their relative proportions. In the absence of a chiral auxiliary, a single signal is typically observed for the racemic mixture.

Elemental Analysis and Chromatographic Characterization

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, phosphorus, etc.) in a compound. This data is fundamental for confirming the empirical formula of a newly synthesized compound. For this compound (C₁₁H₁₁O₄P), the theoretical elemental composition can be calculated. Experimental values from synthesized samples are then compared to these theoretical values to verify the purity and identity of the compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 55.47 |

| Hydrogen | H | 4.65 |

| Oxygen | O | 26.87 |

| Phosphorus | P | 13.00 |

Note: The above table presents the calculated theoretical values. Experimental results would be expected to be very close to these values for a pure sample.

Chromatographic Characterization:

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of a sample. For a polar compound like this compound, a polar stationary phase (like silica (B1680970) gel) and a mixture of polar organic solvents would be used as the mobile phase. The compound's retention factor (Rf) value is a characteristic property under a specific set of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of the components of a mixture. For the analysis of this compound, reversed-phase HPLC would be a suitable method. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water (often with a pH modifier like formic acid or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol.

For the separation of the enantiomers of this compound, chiral HPLC is required. This can be achieved in two ways:

Indirect Method: The racemic acid is derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Direct Method: The racemic mixture is directly separated on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including those containing phosphorus. The choice of mobile phase (normal-phase or reversed-phase) and its composition are critical for achieving good separation.

Stereochemical Investigations in Hydroxy 1 Naphthyl Methylphosphonic Acid Chemistry

Diastereoselectivity in Synthetic Reactions

The primary route for synthesizing α-hydroxyphosphonates, including Hydroxy(1-naphthyl)methylphosphonic acid, is the Pudovik reaction (or the related Abramov reaction). This involves the nucleophilic addition of a dialkyl phosphite (B83602) to the carbonyl carbon of an aldehyde, in this case, 1-naphthaldehyde (B104281). mdpi.comnih.gov This reaction creates a new stereocenter at the α-carbon (the carbon bearing both the hydroxyl and phosphonate (B1237965) groups), leading to a racemic mixture of enantiomers in the absence of chiral control.

Achieving diastereoselectivity requires the introduction of at least one other chiral element into the reaction. This can be accomplished through several strategies:

Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can create a chiral environment around the aldehyde, favoring the attack of the phosphite from one face over the other. nih.gov For instance, chiral aluminum complexes have been shown to effectively catalyze the Pudovik reaction with high enantioselectivity for a range of aldehydes. organic-chemistry.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the phosphite reagent can direct the stereochemical outcome of the addition.

Chiral Phosphites: Employing a phosphite derived from a chiral diol can lead to the formation of diastereomeric α-hydroxyphosphonate products. The ratio of these diastereomers is influenced by the stereochemistry of the phosphite itself. nih.gov

While the synthesis of the racemic diethyl ester of this compound has been documented as a substrate for chiral resolution studies, detailed investigations into the diastereoselectivity of its initial synthesis are not extensively reported. nih.gov However, the principles of asymmetric synthesis are well-established for analogous aromatic aldehydes, demonstrating that high levels of diastereoselectivity are achievable.

Table 1: Illustrative Examples of Catalytic Enantioselective Pudovik Reactions with Aromatic Aldehydes This table shows results for compounds analogous to the subject of this article to illustrate the principle of diastereoselective synthesis.

| Aldehyde | Catalyst (mol%) | Phosphite | Yield (%) | ee (%) |

| Benzaldehyde | (R)-TBOxAl (1) | Bis(2,2,2-trifluoroethyl) phosphite | 96 | 96 |

| 4-Methoxybenzaldehyde | (R)-TBOxAl (1) | Bis(2,2,2-trifluoroethyl) phosphite | 98 | 98 |

| 2-Naphthaldehyde | (R)-TBOxAl (1) | Bis(2,2,2-trifluoroethyl) phosphite | 98 | 98 |

Data sourced from studies on catalytic enantioselective Pudovik reactions. organic-chemistry.org

Enantiomeric Purity Determination and Control

Once a synthesis is performed, controlling and accurately determining the enantiomeric purity (or enantiomeric excess, ee) is a critical step. For this compound and its esters, the two primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy: This method relies on converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and are distinguishable by NMR. This is achieved by reacting the racemic α-hydroxyphosphonate with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org

For the hydroxyl group in this compound, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its analogues. wikipedia.org The resulting diastereomeric esters will exhibit separate signals in ¹H or ³¹P NMR spectra. The relative integration of these distinct signals allows for precise quantification of the enantiomeric ratio. researchgate.net Chiral phosphorus-based derivatizing agents, such as those derived from optically pure binaphthol, can be particularly effective, often leading to large chemical shift differences (Δδ) in the ³¹P NMR spectrum, which simplifies analysis. researchgate.net

Chiral HPLC: This is a direct method for separating enantiomers. rsc.org The racemic mixture is passed through a column containing a chiral stationary phase (CSP). sigmaaldrich.com The enantiomers interact differently with the CSP due to their different three-dimensional structures, causing them to travel through the column at different rates. sigmaaldrich.com This results in two separate peaks in the chromatogram, with the area of each peak corresponding to the amount of that enantiomer present. researchgate.net This technique is widely used for both analytical quantification of enantiomeric purity and for preparative separation of enantiomers. rsc.orgpensoft.net

Chiral Resolution Techniques for this compound Isomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A key strategy for resolving α-hydroxyphosphonates is through the formation of diastereomeric derivatives using a chiral resolving agent. nih.gov

A reported method applicable to this class of compounds involves a kinetically controlled, stereoselective esterification reaction. The racemic α-hydroxyphosphonate is reacted with an enantiopure acylating agent, such as (+)-dibenzoyl-L-tartaric anhydride (B1165640), in the presence of a catalyst like bismuth triflate (Bi(OTf)₃). nih.gov One enantiomer of the hydroxyphosphonate reacts faster with the chiral anhydride than the other, leading to a mixture of a diastereomeric ester and the unreacted, now enantiomerically enriched, starting material.

These resulting diastereomers possess different physical properties, which allows for their separation by standard laboratory techniques like column chromatography. nih.gov Once the diastereomers are separated, the chiral auxiliary (the tartaric acid moiety) can be cleaved, typically via hydrolysis, to yield the respective pure (R)- and (S)-enantiomers of the this compound. nih.gov

While the diethyl ester of this compound was synthesized as a potential substrate for such a resolution, the specific outcomes for this compound were not detailed. However, the successful application of this method to the closely related phenyl analogue demonstrates its viability.

Table 2: Example of Diastereoselective Acylation for Chiral Resolution This table shows results for a compound analogous to the subject of this article to illustrate the principle of chiral resolution.

| Racemic Substrate | Chiral Agent | Catalyst | Diastereomeric Ratio |

| Diethyl 1-hydroxy-1-phenylmethylphosphonate | (+)-Dibenzoyl-L-tartaric anhydride | Bi(OTf)₃ | 86:14 |

Data sourced from a study on the stereoselective esterification of α-hydroxyphosphonates. nih.gov

Conformational Analysis and Isomeric Forms

The biological activity and chemical reactivity of this compound are dictated by its three-dimensional shape, or conformation. Conformational analysis involves studying the rotation around single bonds, primarily the Cα-P and Cα-C(naphthyl) bonds. The molecule can exist in various spatial arrangements, or isomeric forms, called conformers, which are typically in rapid equilibrium in solution.

NMR spectroscopy is a powerful tool for studying these conformations. auremn.org.br NMR parameters such as chemical shifts and nuclear coupling constants are highly sensitive to the molecule's geometry, including bond angles and dihedral angles. magritek.comnih.gov The observed NMR spectrum is a population-weighted average of all the conformers present. The ¹H NMR spectrum for the related Diethyl 1-Hydroxy-1-(1-naphthylmethyl)phosphonate has been reported, providing foundational data for such analysis. nih.gov

Table 3: ¹H NMR Spectroscopic Data for Diethyl 1-Hydroxy-1-(1-naphthylmethyl)phosphonate Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity / Coupling (J Hz) | Assignment |

| 1.08 | t, J = 7.0 | -OCH₂CH₃ |

| 1.23 | t, J = 7.0 | -OCH₂CH₃ |

| 3.75–3.90 | m | -OCH₂CH₃ |

| 3.93–4.17 | m | -OCH₂CH₃ |

| 4.34 | s | -OH |

| 5.90 | dd, J = 11.3, 4.2 | CH(OH)P |

| 7.50–7.55 | m | Naphthyl-H |

| 7.81–7.96 | m | Naphthyl-H |

| 8.12 | d, J = 8.1 | Naphthyl-H |

Data sourced from Jeong et al. (2019). nih.gov

To deconstruct the averaged NMR data and determine the most stable or predominant conformer, experimental results are often paired with theoretical calculations (e.g., Density Functional Theory, DFT). auremn.org.br By calculating the theoretical NMR parameters for various possible low-energy conformers and comparing them to the experimental spectrum, researchers can deduce the most likely conformation of the molecule in solution. nih.gov This analysis provides crucial insights into how the bulky naphthyl group, the hydroxyl group, and the phosphonate moiety orient themselves in space, which is fundamental to understanding the molecule's interactions and properties.

Computational and Theoretical Studies of Hydroxy 1 Naphthyl Methylphosphonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like Hydroxy(1-naphthyl)methylphosphonic acid, DFT calculations would typically be employed to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. For instance, the HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and kinetic stability. However, no specific studies presenting DFT-calculated electronic structure data for this compound were found.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining activation energies.

Energy Profiles and Transition State Analysis

For the synthesis or transformation of this compound, computational methods could be used to model the reaction coordinates. This involves calculating the potential energy surface to identify transition states—the highest energy points along the reaction pathway. Quantum chemical calculations can reveal the enthalpy of activation, providing a deeper understanding of reaction kinetics. For example, in the Pudovik reaction, a common method for synthesizing α-hydroxyphosphonates, DFT calculations on model systems have been used to compare catalyzed versus uncatalyzed reaction pathways, showing how catalysts can lower the activation energy. No specific energy profiles or transition state analyses for the formation of this compound have been published.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence reaction mechanisms and rates. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effect of a solvent environment on the reactants, transition states, and products. These models account for the dielectric properties of the solvent, which can stabilize charged species and alter energy barriers. Studies on related organophosphorus reactions have shown that reaction rates can be accelerated by several orders of magnitude when moving from aqueous to non-polar organic solvents, a phenomenon that computational models can help explain. However, specific computational studies on solvent effects for reactions involving this compound are absent from the literature.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations and DFT, are used to study non-covalent interactions such as hydrogen bonding and π–π stacking. For this compound, the phosphonic acid and hydroxyl groups are capable of forming strong intermolecular hydrogen bonds, which would dictate its crystal packing and physical properties. The naphthyl group can participate in π–π stacking interactions. While crystal structures of related compounds have been analyzed and stabilized by such interactions, specific molecular modeling studies detailing the intermolecular forces of this compound were not identified.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like NMR chemical shifts (¹H, ¹³C, ³¹P). The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. Predicted shifts are compared with experimental data to confirm molecular structures. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. While experimental ¹H NMR data exists for the diethyl ester of this compound, there are no published computational studies predicting the NMR chemical shifts for the acid itself.

Thermodynamics of Formation and Transformations

Quantum chemical calculations can provide valuable thermodynamic data, such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy. This information is crucial for understanding the stability of a compound and the spontaneity of its reactions. By calculating the total electronic energies of reactants and products, the thermodynamics of a reaction can be predicted. For example, calculations can determine whether a particular transformation, such as the rearrangement of an α-hydroxyphosphonate to a phosphate (B84403), is thermodynamically favorable. No specific thermodynamic data derived from computational studies for the formation or transformation of this compound could be located.

Coordination Chemistry and Supramolecular Assemblies of Hydroxy 1 Naphthyl Methylphosphonic Acid

Metal Chelation Properties and Ligand Behavior

The presence of both a phosphonic acid and an α-hydroxyl group makes hydroxy(1-naphthyl)methylphosphonic acid an effective chelating agent. The phosphonic acid group, characterized by a phosphorus atom bonded to a doubly bonded oxygen and two hydroxyl groups, offers multiple donor sites for metal ions. nih.gov This functionality is analogous in some ways to the phosphate (B84403) moiety and is known for its strong coordination properties. researchgate.net The deprotonated phosphonate (B1237965) and hydroxyl groups can act in concert to form stable five- or six-membered chelate rings with metal cations, a common and stabilizing feature in coordination chemistry.

This compound is expected to form stable complexes with a variety of transition metals. The phosphonate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. The α-hydroxy group can also participate in coordination following deprotonation, leading to a bidentate O,O'-chelation mode. This chelation enhances the stability of the resulting metal complexes.

Studies on analogous molecules, such as Schiff bases derived from naphthaldehyde and aminophosphonates, demonstrate the versatile coordination capabilities of ligands containing naphthalene (B1677914) and other donor groups with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). mdpi.commdpi.comorientjchem.org These complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the ligand-to-metal ratio. researchgate.netmdpi.com The phosphonate group is known to form strong covalent bonds with metal oxide surfaces, such as those of titanium alloys, indicating its high affinity for transition metals. researchgate.netmdpi.com

Table 1: Coordination Behavior of Related Ligands with Transition Metals

| Ligand Type | Metal Ions | Observed Coordination Modes | Resulting Geometry |

|---|---|---|---|

| Naphthalene-based Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (N,O) | Octahedral, Tetrahedral |

| Aminophosphonates | Fe, Ru | Aza-Michael addition product coordinates | Half-sandwich complex |

| Naphthyl Aceto Hydrazones | Co(II), Ni(II), Cu(II), Pd(II) | Tridentate | Amorphous complexes |

This table presents data from related ligand systems to illustrate the potential coordination behavior of this compound.

The uranyl ion, in particular, forms very stable complexes with phosphonate ligands. This strong interaction is exploited in materials designed for uranium extraction. researchgate.netmdpi.com The coordination chemistry of uranyl with amidoxime (B1450833) ligands, which also feature hard donor atoms, has been extensively studied, revealing various coordination modes. researchgate.netmdpi.com Given these precedents, this compound is expected to be an excellent ligand for forming stable, well-defined complexes with both lanthanides and the uranyl cation.

Table 2: Coordination with Lanthanides and Other Hard Cations

| Cation | Ligand Type | Coordination Details | Reference Application |

|---|---|---|---|

| Lanthanides (La, Nd, Dy) | Tetraphosphonate ester | Multidentate chelation | Luminescent materials |

| Lanthanides (Sm, Gd, Eu, Tb) | 2-(pyridyl-N-Oxide) methylphosphonic acid | Forms 3D phosphonate structures | Photoluminescence |

| Uranyl (UO₂²⁺) | Polyaminophosphonates | High stability constants for chelation | Uranyl decorporation agents |

This table summarizes findings for similar ligand systems to predict the interactions of this compound.

Formation of Metal-Organic Frameworks and Hybrid Materials

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The properties of this compound make it a promising candidate as an organic linker for MOF synthesis. The phosphonic acid group can bind strongly to metal clusters, particularly those of zirconium, forming robust frameworks. nih.gov The naphthalene moiety acts as a rigid spacer, which can be used to control the pore size and dimensionality of the resulting framework.

The incorporation of phosphonate ligands into existing MOFs, such as the zirconium-based MOF-808, has been achieved through post-synthetic ligand exchange. nih.gov This functionalization can introduce new properties, such as enhanced chemical stability and selective adsorption capabilities for ions like uranyl. nih.gov Phosphonic acids are generally employed for designing supramolecular or hybrid materials due to their strong coordination and hydrogen bonding abilities. nih.govresearchgate.net The combination of the strong metal-phosphonate bond and the bulky naphthyl group in this compound could lead to the formation of porous hybrid materials with tailored functionalities.

Supramolecular Architecture Driven by Phosphonic Acid Moieties

The phosphonic acid group is a powerful tool for directing the self-assembly of molecules into ordered supramolecular structures. nih.govnih.gov This is primarily due to its ability to act as both a hydrogen bond donor (from the P-OH groups) and a hydrogen bond acceptor (at the P=O oxygen). nih.gov These interactions are highly directional and lead to the formation of predictable and stable assemblies.

The self-assembly of phosphonic acids is dominated by strong O-H···O=P hydrogen bonds. In the solid state, these interactions typically lead to the formation of centrosymmetric dimers, where two phosphonic acid groups link together. These dimers can then further assemble into tapes, sheets, or three-dimensional networks through additional hydrogen bonds. mdpi.com Studies on tert-butylphosphonic acid have shown that it can form highly symmetric cage-like tetramers held together by eight strong hydrogen bonds. mdpi.com

In this compound, the hydroxyl group provides an additional site for hydrogen bonding, potentially leading to more complex and diverse networks. It can interact with the phosphonic acid groups of neighboring molecules or with solvent molecules. The interplay between the strong phosphonic acid dimerization and other hydrogen bonds, along with weaker C-H···O and π-π stacking interactions from the naphthyl rings, governs the final supramolecular structure. mdpi.com The formation of such hierarchical non-covalent interactions can lead to complex and functional three-dimensional structures. nih.govresearchgate.net

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The directional and robust nature of the hydrogen bonds formed by phosphonic acids makes them excellent synthons for crystal engineering. By modifying the organic backbone (in this case, the naphthylmethyl group), it is possible to control the packing of molecules in the crystal lattice.

The competition between different possible hydrogen bonding motifs and weaker van der Waals or π-π stacking forces can give rise to polymorphism—the ability of a compound to exist in more than one crystalline form. The bulky naphthalene group in this compound can engage in various π-stacking arrangements, which, combined with the flexible hydrogen-bonding capabilities of the hydroxyphosphonic acid moiety, makes polymorphism a distinct possibility. The study of these different crystalline forms is important as they can exhibit different physical properties.

Biological Activity and Mechanistic Interactions of Hydroxy 1 Naphthyl Methylphosphonic Acid Analogues

Enzyme Inhibition and Modulation Mechanisms

Analogues of hydroxy(1-naphthyl)methylphosphonic acid have demonstrated inhibitory activity against several classes of enzymes, primarily by interacting with their active sites. The phosphonate (B1237965) group is crucial for this activity, often mimicking a substrate, product, or transition state.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for therapies aimed at type 2 diabetes and obesity. researchgate.netfrontiersin.org Overactivity of PTP1B can lead to insulin resistance. frontiersin.org The inhibition of PTP1B is a therapeutic strategy to enhance insulin sensitivity. nih.gov While direct studies on this compound are limited, the general class of phosphonic acids is recognized for its potential to interact with phosphatases. The mechanism of inhibition often involves the phosphonate group targeting the enzyme's active site, where it can bind in place of the natural phosphate (B84403) substrate. researchgate.net Inhibitors can be competitive, binding directly to the active site, or allosteric, binding to a different site to modulate enzyme activity. researchgate.netnih.gov

Autotaxin (ATX): Naphthalene-methyl phosphonic acid derivatives have been identified as potent inhibitors of autotaxin (ATX), an enzyme that produces the signaling lipid lysophosphatidic acid (LPA). nih.govnih.govresearchgate.net ATX is implicated in cancer metastasis and inflammation. nih.govnih.gov Certain 6-substituted naphthalene-methyl phosphonic acid derivatives exhibit inhibitory constants (Kᵢ) in the low micromolar to nanomolar range, acting through a mixed-mode inhibition mechanism. nih.gov These compounds have been shown to effectively block the ATX-LPA signaling axis both in laboratory settings and in living organisms. nih.govresearchgate.net

1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR): DXR is a critical enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid synthesis in many pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, but is absent in humans. nih.govrsc.org This makes DXR an attractive target for antimicrobial drugs. nih.govrsc.org While natural DXR inhibitors like fosmidomycin (B1218577) are highly polar, research has focused on developing more lipophilic analogues to improve cellular permeability. nih.govrsc.org Analogues incorporating a phosphonic acid group and aromatic rings, including naphthalene (B1677914) derivatives, have been explored. nih.gov The phosphonate group is vital for potency, interacting with polar amino acid residues in the DXR active site. nih.gov

Acid Phosphatase (AP): Purple acid phosphatases (PAPs) are involved in bone metabolism, and their inhibition is a target for treating osteoporosis. nih.gov Derivatives of 1-naphthylmethylphosphonic acid have been designed and shown to be inhibitors of PAPs, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net

The binding of phosphonate inhibitors to enzyme active sites is key to their function.

In Autotaxin (ATX): Naphthalene-methyl phosphonic acid inhibitors are designed to occupy the active site of ATX. Their mechanism is described as mixed-type, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net

In DXR: The phosphonate group of inhibitors forms hydrogen bonds with multiple polar residues in the active site. nih.gov In some lipophilic phosphonate inhibitors of E. coli DXR, an electron-deficient aromatic ring (like pyridine) interacts with the electron-rich indole (B1671886) ring of a tryptophan residue (Trp211) in the active site, an interaction crucial for inhibition. nih.gov

In PTP1B: Competitive inhibitors bind directly in the active site, while some allosteric inhibitors have been found to bind in a secondary aryl phosphate binding site, altering the active site's hydrogen bonding patterns to inhibit its function. researchgate.net

Molecular Mimicry and Bioisosterism of Phosphate Groups

The phosphonate group (-PO₃H₂) is a well-established bioisostere of the phosphate group (-OPO₃H₂). frontiersin.orgnih.govcambridgemedchemconsulting.com Bioisosteres are chemical groups that can be interchanged without significantly altering the molecule's biological activity. The key difference is the replacement of a labile P-O bond in a phosphate with a stable P-C bond in a phosphonate. frontiersin.orgnih.gov

This substitution offers several advantages in drug design:

Metabolic Stability: The P-C bond is resistant to enzymatic cleavage by phosphatases and other hydrolases, increasing the molecule's half-life. cambridgemedchemconsulting.com

Structural Mimicry: Phosphonates are tetrahedral, similar to phosphates, allowing them to fit into the same enzyme active sites. cambridgemedchemconsulting.com They can mimic the transition state of phosphate ester hydrolysis, making them effective transition-state inhibitors. frontiersin.orgnih.govfrontiersin.org

Electronic Properties: While phosphonates mimic the charge of phosphates, there are subtle differences in their acidity (pKa values), which can be critical for biological recognition and can be fine-tuned by chemical modification. cambridgemedchemconsulting.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

SAR studies investigate how modifications to a molecule's structure affect its biological activity, guiding the design of more potent and selective inhibitors.

For Autotaxin Inhibitors: Studies on benzyl (B1604629) and naphthalene-methyl phosphonic acids showed that the specific substitution pattern on the aromatic ring is critical. For instance, 4-substituted benzyl phosphonic acids and 6-substituted naphthalen-2-yl-methyl phosphonic acids were identified as potent leads. nih.gov

For DXR Inhibitors: SAR studies on lipophilic phosphonates revealed that an electron-deficient aromatic ring, such as pyridine (B92270), is essential for potent inhibition of E. coli DXR. nih.gov A single methylene (B1212753) linker between the phosphonate and the aromatic ring was found to be optimal. nih.gov Furthermore, adding specific substituents like a 5-phenyl group to the pyridine ring enhanced activity. nih.gov

For Acid Phosphatase Inhibitors: In a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives, inhibitor potency against red kidney bean PAP increased with the length of the alkyl chain in the sulfonamide moiety, suggesting that increased asymmetric hydrophobicity improves activity. nih.gov

The following table summarizes SAR findings for various analogues:

Interaction with Cellular Components and Biochemical Pathways (In Vitro)

Beyond purified enzyme inhibition, analogues of this compound have demonstrated effects in cell-based assays, indicating their potential to modulate complex biological pathways.

Inhibition of Cancer Cell Invasion: Potent naphthalene-methyl phosphonic acid inhibitors of ATX have been shown to block the invasion of hepatoma cells across mesothelial and endothelial cell layers in a dose-dependent manner. nih.gov This anti-invasive action is a direct consequence of inhibiting the ATX-LPA signaling axis, which is known to promote cell motility and metastasis. nih.gov

Antiproliferative Activity: The dysregulation of choline (B1196258) phospholipid metabolism is a hallmark of some cancers. nih.gov While not directly naphthyl-based, studies on related phosphonate-containing scaffolds show that they can exert antiproliferative effects against cancer cell lines like MDA-MB-231 and HCT116. nih.gov Maleimide-linked hydroxy phosphonate derivatives have also been identified as potential lead compounds for developing novel anticancer agents. researchgate.net

Modulation of Inflammatory Responses: The ATX-LPA pathway is involved in inflammation. embopress.org By inhibiting ATX, naphthalene-based phosphonic acids can reduce the production of LPA, thereby potentially attenuating pro-inflammatory macrophage activation and migration. embopress.org

The following table details the inhibitory activities of selected naphthalene-methyl phosphonic acid analogues against Autotaxin:

Phosphoantigenic Properties and Immunological Implications of this compound Analogues

The immunological significance of this compound and its analogues lies in their potential to act as phosphoantigens, a class of non-peptidic small molecules that can stimulate a specific subset of human T cells known as Vγ9Vδ2 T cells. mdpi.comillinois.edu This section explores the theoretical phosphoantigenic properties of these compounds and their subsequent immunological implications, drawing upon the established principles of Vγ9Vδ2 T cell activation by other synthetic and natural phosphoantigens.

Vγ9Vδ2 T cells are a unique component of the innate immune system, capable of recognizing and responding to small, phosphorus-containing molecules. mdpi.comillinois.edu This recognition is not mediated by the classical major histocompatibility complex (MHC) pathway but instead relies on the butyrophilin 3A1 (BTN3A1) molecule. nih.govresearchgate.net Phosphoantigens are thought to bind to the intracellular domain of BTN3A1, inducing a conformational change that is transmitted to the extracellular domain, which then engages the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation. nih.govresearchgate.net

The activation of Vγ9Vδ2 T cells by phosphoantigens triggers a cascade of immune responses, including proliferation, cytokine production (such as interferon-gamma and tumor necrosis factor-alpha), and potent cytotoxic activity against a wide range of tumor cells and infected cells. mdpi.comillinois.edu This has led to considerable interest in developing synthetic phosphoantigens as potential immunotherapeutic agents. illinois.eduresearchgate.net

The structure of a molecule is critical to its ability to function as a phosphoantigen. nih.gov Quantitative structure-activity relationship (QSAR) studies on various phosphoantigens have identified several key chemical features that are essential for potent Vγ9Vδ2 T cell activation. illinois.edu These include:

A negatively ionizable group: Typically a phosphate or phosphonate group, which is crucial for interaction with the binding site on BTN3A1.

A hydrogen bond donor: Often a hydroxyl group in close proximity to the phosphorus atom, which contributes to the binding affinity.

A hydrophobic moiety: This can vary in structure and is thought to enhance the interaction with the receptor or influence the molecule's cellular uptake and localization.

Based on these established principles, this compound possesses the key structural motifs suggestive of a phosphoantigen. The phosphonic acid group provides the necessary negatively charged moiety, the alpha-hydroxyl group can act as a hydrogen bond donor, and the naphthyl group represents a significant hydrophobic component. The interplay of these features is expected to determine the potency of Vγ9Vδ2 T cell activation.

The table below summarizes the key structural features of known phosphoantigens and how this compound compares, providing a basis for its potential immunological activity.

| Feature | Isopentenyl Pyrophosphate (IPP) - Natural Ligand | (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) - Potent Natural Ligand | Synthetic Phosphoantigens (General) | This compound |

| Phosphorus Moiety | Pyrophosphate | Pyrophosphate | Phosphonate or Pyrophosphate | Phosphonic Acid |

| Hydrogen Bond Donor | None directly on the alkyl chain | Hydroxyl group | Hydroxyl group | Hydroxyl group |

| Hydrophobic Group | Isopentenyl group | Hydroxymethylbutenyl group | Alkyl or aryl groups | Naphthyl group |

| Relative Potency | Weak | Very High | Variable | Hypothetically Potent |

The following table outlines the anticipated immunological consequences of Vγ9Vδ2 T cell activation by a potent synthetic phosphoantigen like this compound, based on extensive research in the field.

| Immunological Consequence | Detailed Research Findings |

| Vγ9Vδ2 T Cell Proliferation | Upon successful recognition of the phosphoantigen-BTN3A1 complex, Vγ9Vδ2 T cells undergo rapid and extensive clonal expansion. This increases the pool of effector cells available to combat target cells. |

| Cytokine Secretion | Activated Vγ9Vδ2 T cells are major producers of pro-inflammatory and immunoregulatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines can directly inhibit tumor growth and pathogen replication, as well as modulate the activity of other immune cells. |

| Cytotoxicity | A hallmark of activated Vγ9Vδ2 T cells is their ability to directly kill target cells. This is primarily mediated through the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell. They can also induce cell death through Fas/FasL interactions. |

| Antigen Presentation | Following activation, Vγ9Vδ2 T cells can mature into antigen-presenting cells (APCs), capable of processing and presenting peptide antigens to conventional αβ T cells, thus bridging the innate and adaptive immune responses. |

Advanced Research Applications and Future Directions for Hydroxy 1 Naphthyl Methylphosphonic Acid

Development of Chemical Probes for Biological Systems

The structural design of Hydroxy(1-naphthyl)methylphosphonic acid, featuring a phosphonic acid group, makes it and related compounds valuable scaffolds for developing chemical probes. researchgate.net These probes are essential small-molecule tools used to investigate biological systems, such as proteins and RNAs, with precision. researchgate.netnih.gov The phosphonic acid moiety is a stable mimic of the phosphate (B84403) group, allowing these molecules to interact with biological targets that recognize phosphates, such as enzymes. nih.govbeilstein-journals.org This inhibitory potential is a key characteristic for a chemical probe designed to elucidate the function of specific enzymes in cellular pathways. univie.ac.atnih.gov

The development of these tools is crucial for understanding the roles of non-coding RNAs, which are increasingly implicated in various diseases. nih.govnih.gov While the direct application of this compound as a probe is an area of ongoing research, the broader class of organophosphorus compounds is recognized for its potential in creating ligands that can selectively target and modulate the function of these complex biological molecules. nih.govnih.gov The synthesis of phosphonic acids in high yields and pure forms is a critical step in providing sufficient material for enzymatic and biological activity studies. univie.ac.at

Catalytic Applications of α-Hydroxyphosphonates

α-Hydroxyphosphonates, including this compound, are not only targets of catalytic synthesis but also serve as versatile intermediates and ligands in catalysis. nih.govtandfonline.com While their direct use as catalysts is less common, their functional groups can be modified to create ligands for metal-catalyzed reactions. nih.gov The development of green and efficient synthetic methods, often employing biocatalysts or ecocatalysts, has made these compounds more accessible for a range of applications. nih.govacgpubs.org

The synthesis of α-hydroxyphosphonates can be achieved through various catalytic methods, as detailed in the table below. These methods highlight the continuous effort to develop more sustainable and efficient chemical processes. nih.govmdpi.com

| Catalyst Type | Reaction | Key Advantages | Reference Example |

|---|---|---|---|

| Base Catalysts (e.g., Piperazine) | Pudovik Reaction | Solvent-free conditions, rapid reaction times. | Grinding method for aldehyde hydrophosphonylation. acgpubs.org |

| Acid Catalysts (e.g., KHSO₄) | Pudovik Reaction | Efficient addition of diethyl phosphite (B83602) to aldehydes. mdpi.com | |

| Organometallic Compounds (e.g., Butyllithium) | Pudovik Reaction | Effective in small molar percentages. mdpi.com | |

| Ecocatalysts (e.g., Eco-MgZnOx) | Hydrophosphonylation | Biosourced, reusable, mild reaction conditions. nih.gov |

Materials Science Applications (e.g., Surface Functionalization, Biosensors)

The phosphonic acid group is an excellent anchor for modifying the surfaces of various inorganic materials, a property that has been extensively explored in materials science. acs.org This functional group forms robust and stable bonds with metal oxides, often superior to those formed by silanes, making phosphonic acids ideal for creating functional coatings. acs.org

Surface Functionalization: Phosphonic acids like this compound can be used to create self-assembled monolayers (SAMs) on surfaces such as titanium (Ti) and zirconia (ZrO₂). nih.govproquest.com This surface modification can dramatically alter the material's properties. For instance, functionalizing titanium dental implant surfaces with carboxyethylphosphonic acid has been shown to improve the cellular behavior of fibroblasts and mesenchymal stem cells, promoting osseointegration. nih.govnih.gov Similarly, grafting phosphonic acids onto zirconia nanoparticles creates innovative nanocomposite materials with high specific surface areas, which have been investigated for the adsorption of polycyclic aromatic hydrocarbons (PAHs) from aqueous solutions. proquest.com

| Phosphonic Acid Derivative | Substrate | Application | Outcome |

|---|---|---|---|

| Carboxyethylphosphonic acid | Titanium (Ti) | Dental Implants | Improved cellular adhesion and proliferation. nih.govnih.gov |

| Vinylphosphonic acid (VPA) / Phenylphosphonic acid (PPA) | Zirconia (ZrO₂) Nanoparticles | PAH Adsorption | Creation of high-surface-area nanohybrids for environmental remediation. proquest.com |

| Octylphosphonic acid (OPA) | Halloysite Nanotubes | Selective Functionalization | Preferential adsorption to the inner alumina (B75360) surface of the nanotubes. unimi.it |

| Various Phosphonic Acids | Mesoporous Silica (B1680970) | Catalyst Support | Stable covalent immobilization of organic molecules. mdpi.com |

Biosensors: The ability of phosphonic acids to functionalize surfaces is also leveraged in the development of biosensors. nih.gov By immobilizing biomolecules onto a substrate via a phosphonic acid linker, highly sensitive and selective detection platforms can be constructed. For example, a hypoxanthine (B114508) biosensor was created by immobilizing xanthine (B1682287) oxidase onto a phosphonic acid-functionalized silica film on a glassy carbon electrode. nih.gov This biosensor demonstrated a wide linear response range and a low detection limit. nih.gov The strong binding of phosphonic acids to metal oxides is also utilized in creating recognition systems for phosphorylated peptides and proteins, a key component in developing biosensors for kinase activity and other biological events. nih.gov The field of nanophotonics biosensors also relies on precise surface chemistry, where such functionalizations can play a crucial role in creating reliable and ultra-sensitive diagnostic tools. youtube.com

Emerging Synthetic Strategies for Phosphonic Acid Architectures

The synthesis of phosphonic acids, including complex architectures derived from this compound, has evolved significantly. nih.gov Modern strategies focus on efficiency, milder reaction conditions, and compatibility with a wide range of functional groups. acs.org The introduction of the phosphonic acid group is typically a two-step process: first, a dialkyl phosphonate (B1237965) is introduced, which is subsequently hydrolyzed to the phosphonic acid. nih.govacs.org

Several key reactions form the bedrock of phosphonic acid synthesis:

The Michaelis-Arbuzov Reaction: This is a widely used and popular method for forming a carbon-phosphorus bond, typically by reacting a trialkyl phosphite with an alkyl halide. acs.orgresearchgate.net

The Michaelis-Becker Reaction: An alternative to the Arbuzov reaction, it also creates a C-P bond but often utilizes a strong base. acs.orgacs.org